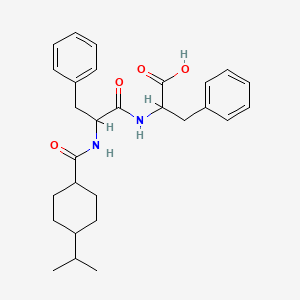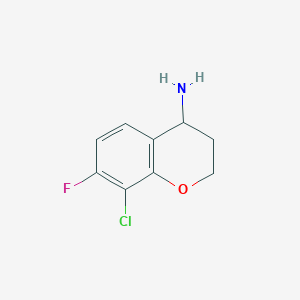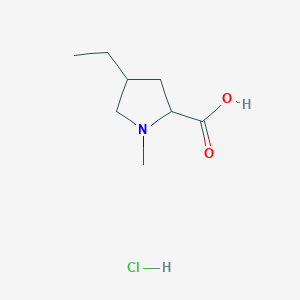
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide is a complex organic compound known for its unique structural features and biological activities. This compound belongs to the class of cardenolides, which are a group of naturally occurring cardiac glycosides. These compounds are typically found in plants and are known for their ability to affect heart function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the core structure: This involves the construction of the steroidal backbone through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl and epoxy groups are introduced through selective oxidation and epoxidation reactions.
Final modifications: The enolide moiety is introduced in the final steps through specific condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, diols, and substituted cardenolides.
Applications De Recherche Scientifique
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of cardenolides.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of heart conditions.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide involves its interaction with cellular targets, particularly the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides and is the basis for its therapeutic effects.
Comparaison Avec Des Composés Similaires
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide is unique among cardenolides due to its specific structural features, such as the epoxy and hydroxyl groups. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiac effects but different structural features.
Ouabain: Known for its potent inhibitory effects on sodium-potassium ATPase.
Digoxin: Widely used in clinical settings for heart failure and atrial fibrillation.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific applications.
Propriétés
Formule moléculaire |
C23H32O4 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-(14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-20-7-4-16(24)12-15(20)3-9-22-18(20)6-8-21(2)17(5-10-23(21,22)27-22)14-11-19(25)26-13-14/h11,15-18,24H,3-10,12-13H2,1-2H3 |
Clé InChI |
NPQJYTKOLRTWRO-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/no-structure.png)







![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
